molecular formula C9H16O B15318662 5-Ethyl-1-oxaspiro[2.5]octane

5-Ethyl-1-oxaspiro[2.5]octane

Cat. No.: B15318662
M. Wt: 140.22 g/mol
InChI Key: AEFGEGDEDLFQRX-UHFFFAOYSA-N
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Description

5-Ethyl-1-oxaspiro[2.5]octane ( 1341821-65-5) is a spirocyclic oxirane derivative with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . This compound features a unique structural motif comprising a cyclopropane ring spiro-fused to an oxirane (ethylene oxide) and a substituted cyclohexane system, with an ethyl group at the 5-position . Compounds based on the 1-oxaspiro[2.5]octane scaffold, such as this compound-2-carbonitrile and various carboxylate esters (e.g., ethyl, methyl) , are of significant interest in medicinal chemistry research and pharmaceutical development. Patent literature indicates that structurally related oxaspiro[2.5]octane derivatives are investigated as potential therapeutic agents for metabolic disorders . Researchers utilize this spirocyclic building block in the synthesis of complex molecules to explore structure-activity relationships and develop novel bioactive compounds . The reactive oxirane ring makes it a valuable intermediate for further chemical functionalization, enabling the creation of diverse chemical libraries for biological screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

5-ethyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C9H16O/c1-2-8-4-3-5-9(6-8)7-10-9/h8H,2-7H2,1H3

InChI Key

AEFGEGDEDLFQRX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(C1)CO2

Origin of Product

United States

Synthetic Methodologies for the 1 Oxaspiro 2.5 Octane Chemical Scaffold, with Emphasis on 5 Ethyl 1 Oxaspiro 2.5 Octane and Its Precursors

General Strategies for Spirocyclic Compound Construction

The synthesis of spirocyclic compounds, characterized by a single atom common to two rings, presents unique challenges and has led to the development of several elegant synthetic strategies. These can be broadly categorized into cyclization reactions and multicomponent approaches.

Cyclization Reactions for Spiro Ring System Formation

Intramolecular cyclization is a powerful and widely employed strategy for the construction of spirocyclic frameworks. This approach involves the formation of a new ring by connecting two reactive centers within the same molecule. A notable example is the iodocyclization of unsaturated alcohols, which has been developed as a general approach to a new generation of spirocyclic molecules, termed oxa-spirocycles. rsc.org This method has been used to prepare over 150 oxa-spirocyclic compounds, demonstrating its broad applicability. rsc.org The incorporation of an oxygen atom into the spirocyclic unit through this method has been shown to dramatically improve water solubility and lower lipophilicity, which are desirable properties for potential therapeutic agents. rsc.org

Another powerful cyclization strategy involves the use of transition metal catalysis. For instance, a cobalt-catalyzed cascade C-H activation and carboamidation of alkynes has been reported for the synthesis of 3,3-oxaspirocycles. nih.gov This method minimizes the number of synthetic steps required to build complex and rigid spirocyclic molecules. nih.gov Similarly, rhodium-catalyzed cyclization of unsaturated alkoxyamines has also been explored for accessing oxa-spirocycles. researchgate.net

Acid-catalyzed cyclization of alkenyl alcohols bearing a silyl (B83357) group has also been shown to be an effective method for the synthesis of polysubstituted tetrahydropyrans, a class of oxacycles. mdpi.com The presence of the silicon group is crucial for the cyclization to proceed and the reaction exhibits high stereoselectivity. mdpi.com

Multicomponent Reaction Approaches to Spirocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules, including spirocycles. These reactions are particularly valuable in medicinal chemistry for generating libraries of structurally diverse compounds. mdpi.comrug.nl

A four-component A³-based cascade reaction catalyzed by CuBr₂/TFA has been developed for the synthesis of 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com This domino reaction showcases the ability of MCRs to construct complex spirocyclic systems with high efficiency. The resulting spirocycles can be further transformed into other valuable compounds, highlighting their utility as synthetic intermediates. mdpi.com

Targeted Synthesis of 1-Oxaspiro[2.5]octane Core Structures

The synthesis of the 1-oxaspiro[2.5]octane core, and specifically the 5-ethyl derivative, can be approached through several targeted strategies that leverage the reactivity of cyclohexanone (B45756) precursors.

Approaches Involving Spirocyclic Ketone Intermediates

One common strategy for the synthesis of spirocycles involves the use of a pre-existing ring as a template for the construction of the second ring. In the context of 1-oxaspiro[2.5]octanes, this can involve the formation of a spirocyclic ketone intermediate which is then further elaborated. For instance, the methylenation of (3R,6R)-2-(4-X-benzylidene)-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide occurs stereoselectively to yield 1(S)-(4-X-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones. researchgate.net This reaction demonstrates that the spiro[2.5]octanone framework can be accessed from appropriately substituted cyclohexanones.

A plausible synthetic route to 5-ethyl-1-oxaspiro[2.5]octane could therefore commence with the commercially available precursor, 4-ethylcyclohexanone (B1329521).

PrecursorCAS NumberMolecular FormulaAvailability
4-Ethylcyclohexanone5441-51-0C8H14OCommercially Available

Utilization of Carbenoid or Epoxidation Sequences

A highly effective method for the synthesis of 1-oxaspiro[2.5]octane derivatives is the Johnson–Corey–Chaykovsky reaction. wikipedia.orgorganic-chemistry.orgadichemistry.com This reaction involves the addition of a sulfur ylide to a ketone or aldehyde to produce the corresponding epoxide. wikipedia.org For the synthesis of this compound, the reaction of 4-ethylcyclohexanone with a sulfur ylide, such as dimethylsulfonium methylide, would be a direct approach to form the desired spiro-epoxide.

A related two-step sequence involves the methylenation of a cyclohexanone followed by epoxidation of the resulting exocyclic double bond. For example, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane has been prepared from 2,2,3,6-tetramethyl-1-cyclohexanone by methylenation using a Wittig reagent or dimethylsulphonium methylide (Corey-Chaykovsky reaction), followed by epoxidation of the resulting 1,2,2,4-tetramethyl-3-methylenecyclohexane. google.com

Applying this logic to the synthesis of the target compound, 4-ethylcyclohexanone could be converted to 1-ethylidenecyclohexane. Subsequent epoxidation of 1-ethylidenecyclohexane, for instance with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would yield this compound. britannica.commasterorganicchemistry.com

ReactionStarting MaterialReagentProduct
Corey-Chaykovsky Reaction4-EthylcyclohexanoneDimethylsulfonium methylideThis compound
Epoxidation1-Ethylidenecyclohexanem-CPBAThis compound

Cyclopropanation Strategies for Spiro[2.5]octane Systems

Cyclopropanation reactions provide another avenue to the spiro[2.5]octane skeleton. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species, is a classic method for converting alkenes into cyclopropanes. While this reaction directly forms a cyclopropane (B1198618) ring rather than an epoxide, it is a key strategy for accessing the parent spiro[2.5]octane hydrocarbon framework. By starting with an appropriately substituted cyclohexene (B86901) derivative, this method can be used to construct the spiro-fused cyclopropane ring.

Intramolecular Cyclization and Rearrangement Pathways

A primary method for the formation of the 1-oxaspiro[2.5]octane core involves the intramolecular cyclization of suitable precursors. One common strategy is the epoxidation of an exocyclic methylene (B1212753) group attached to a cyclohexane (B81311) ring. This transformation is often achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom to the double bond to form the desired spiro-epoxide.

Another powerful approach is the Corey-Chaykovsky reaction. This method utilizes a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, to convert a ketone into the corresponding epoxide. For instance, the reaction of cyclohexanone with dimethylsulfonium methylide yields 1-oxaspiro[2.5]octane. google.com This reaction is particularly useful for the synthesis of sterically hindered epoxides.

A specific example is the preparation of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane from 2,2,3,6-tetramethyl-1-cyclohexanone. google.com The ketone is first converted to the corresponding exocyclic methylene compound via a Wittig reaction, followed by epoxidation. google.com Alternatively, direct treatment of the ketone with dimethylsulfonium methylide under Corey-Chaykovsky conditions can afford the spiro-epoxide. google.com

Rearrangement reactions can also play a role in the synthesis of this scaffold. For example, the treatment of the resulting oxirane with a Lewis acid, such as boron trifluoride etherate, can induce a rearrangement to form a cyclohexanecarbaldehyde derivative. google.com

Starting Material Reagent(s) Product Reaction Type
CyclohexanoneDimethylsulfonium methylide1-Oxaspiro[2.5]octaneCorey-Chaykovsky Reaction
2,2,3,6-tetramethyl-1-cyclohexanone1. Wittig Reagent 2. Epoxidation agent4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octaneWittig Reaction & Epoxidation
2,2,3,6-tetramethyl-1-cyclohexanoneDimethylsulfonium methylide4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octaneCorey-Chaykovsky Reaction
4,4,5,8-tetramethyl-1-oxaspiro[2.5]octaneBoron trifluoride etherate2,2,3,6-tetramethyl-cyclohexane-carbaldehydeLewis Acid-catalyzed Rearrangement

Synthetic Routes to Substituted 1-Oxaspiro[2.5]octane Derivatives (e.g., Carboxylate Analogs)

The synthesis of substituted 1-oxaspiro[2.5]octane derivatives, such as those bearing carboxylate groups, allows for further functionalization and exploration of their chemical and biological properties.

Esterification is a fundamental transformation for introducing a carboxylate group. For example, 1-oxaspiro[2.5]octane-2-carboxylic acid can be converted to its corresponding ethyl ester through standard esterification protocols, such as Fischer esterification using ethanol (B145695) in the presence of a catalytic amount of strong acid. While specific protocols for the direct esterification of this particular acid are not detailed in the provided results, the general principles of esterification are well-established in organic synthesis.

The use of halogenated precursors can provide a versatile entry point for the synthesis of substituted 1-oxaspiro[2.5]octanes. For instance, a halohydrin formed from the reaction of a cyclohexene derivative with a halogen and water can undergo intramolecular cyclization upon treatment with a base to yield the epoxide. The position and nature of the halogen on the cyclohexane ring can be strategically chosen to direct the formation of specific substituted spiro-epoxides. While the search results mention the use of halohydrin dehalogenases for the kinetic resolution of spiroepoxides, they also imply the existence of the corresponding halohydrin precursors which are key intermediates in these synthetic routes. nih.gov

Control of Stereochemistry in 1-Oxaspiro[2.5]octane Synthesis

The biological activity of spiro-epoxides is often highly dependent on their stereochemistry. nih.govrsc.org Therefore, the development of stereoselective methods for the synthesis of 1-oxaspiro[2.5]octanes is of paramount importance.

Significant progress has been made in the enantioselective synthesis of spirocycles, including spiro-epoxides. rsc.orgrsc.org One of the most notable methods is the Sharpless asymmetric epoxidation, which utilizes a chiral titanium-tartrate complex to direct the epoxidation of an allylic alcohol with high enantioselectivity. researchgate.net This method has been successfully applied to the synthesis of various chiral epoxides. researchgate.net

Another powerful approach involves the use of chiral sulfur ylides in the Corey-Chaykovsky reaction. By employing a chiral sulfide (B99878), it is possible to generate a chiral sulfonium (B1226848) ylide that can transfer a methylene group to a ketone enantioselectively, affording an enantioenriched spiro-epoxide. nih.gov This has been demonstrated in the asymmetric synthesis of spiro-epoxyoxindoles from isatins with high yields and excellent enantio- and diastereoselectivities. nih.govacs.org

Methodology Chiral Reagent/Catalyst Key Transformation
Sharpless Asymmetric EpoxidationTitanium-tartrate complexEnantioselective epoxidation of allylic alcohols
Asymmetric Corey-Chaykovsky ReactionChiral sulfur ylideEnantioselective epoxidation of ketones

In addition to enantioselectivity, controlling the diastereoselectivity is crucial when multiple stereocenters are present. The stereochemical outcome of the epoxidation of a substituted cyclohexylidene precursor can be influenced by the existing stereocenters on the cyclohexane ring. Steric hindrance can direct the incoming oxidizing agent to one face of the double bond over the other, leading to the preferential formation of one diastereomer.

For instance, in the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, the use of a trans/cis isomeric mixture of the starting 2,2,3,6-tetramethyl-1-cyclohexanone can result in a product with a preponderant amount of the trans isomer. google.com This indicates that the stereochemistry of the precursor can significantly influence the diastereomeric ratio of the final spiro-epoxide.

Furthermore, studies on the enzymatic hydrolysis of 1-oxaspiro[2.5]octanes have shown a stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers, highlighting the importance of stereochemistry in biological systems. nih.govrsc.org This enzymatic approach can also be used for the kinetic resolution of racemic mixtures of spiro-epoxides, providing access to enantiomerically enriched compounds. nih.gov

Reaction Conditions and Optimization in 1-Oxaspiro[2.5]octane Synthesis

The successful synthesis of 1-oxaspiro[2.5]octanes, including this compound, is highly dependent on the careful control and optimization of reaction conditions. Key parameters include the choice of catalytic systems and reagents, the solvent, and the reaction temperature. Furthermore, effective purification techniques are crucial for obtaining the final product in high purity and yield.

The Corey-Chaykovsky reaction is the cornerstone for the synthesis of the 1-oxaspiro[2.5]octane scaffold from a ketone precursor. google.comorganic-chemistry.org The selection of the ylide-generating reagent and the base is critical for the reaction's success.

The most common sulfur ylide used for this transformation is dimethylsulfonium methylide. google.comorganic-chemistry.org This ylide is typically generated in situ from a sulfonium salt precursor, most commonly trimethylsulfonium (B1222738) iodide or trimethylsulfonium chloride. google.comacsgcipr.org The choice between the iodide and chloride salt can sometimes influence the reaction's efficiency and ease of handling, with chloride salts occasionally being preferred for large-scale preparations. acsgcipr.org

The generation of the ylide requires a strong base to deprotonate the sulfonium salt. Common bases employed for this purpose include sodium hydride (NaH) and sodium hydroxide (B78521) (NaOH). google.com While sodium hydride is a powerful base often used in this context, sodium hydroxide offers advantages in terms of safety and cost, particularly in larger-scale syntheses. google.com Phase-transfer catalysts, such as triethylbenzylammonium chloride, have also been explored to facilitate the reaction with aqueous NaOH, although this can sometimes lead to longer reaction times. google.com

For syntheses requiring enantioselectivity, chiral sulfur ylides can be employed. organic-chemistry.org This involves the use of chiral sulfides to generate a chiral ylide, which can then transfer a methylene group in a stereoselective manner, leading to the formation of a specific enantiomer of the epoxide product. organic-chemistry.org

Table 1: Reagents for the Synthesis of 1-Oxaspiro[2.5]octane Derivatives via Corey-Chaykovsky Reaction

Reagent Type Specific Reagent Function
Ylide Precursor Trimethylsulfonium iodide Source of the sulfur ylide
Ylide Precursor Trimethylsulfonium chloride Alternative source of the sulfur ylide
Base Sodium hydride (NaH) Deprotonation of the ylide precursor
Base Sodium hydroxide (NaOH) Alternative base for ylide generation
Phase-Transfer Catalyst Triethylbenzylammonium chloride Facilitates reaction with aqueous base
Chiral Reagent Chiral sulfides For enantioselective epoxidation

The choice of solvent plays a pivotal role in the Corey-Chaykovsky reaction, as it must be able to dissolve the reagents and facilitate the formation and reaction of the ylide. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for this reaction. google.com Its polar aprotic nature is well-suited for dissolving the sulfonium salts and stabilizing the intermediate species.

Temperature control is also a critical factor for ensuring the selectivity and safety of the reaction. The formation of the sulfur ylide is often exothermic, and maintaining a controlled temperature is necessary to prevent side reactions and ensure the stability of the ylide, which can be reactive and unstable at higher temperatures. google.comyoutube.com For the synthesis of related 1-oxaspiro[2.5]octane structures, the reaction is typically conducted at a temperature of around 25-30 °C with external cooling to manage the exothermic nature of the reaction. google.com Lower temperatures are generally favored for reactions involving more reactive or less stable sulfur ylides to maintain selectivity. youtube.com

In the alternative epoxidation route of an exocyclic alkene, the choice of solvent is also important. Nonaqueous solvents such as chloroform, ether, or acetone (B3395972) are typically used to prevent the opening of the newly formed epoxide ring, which can occur in the presence of aqueous acid or base. libretexts.org

Table 2: Influence of Solvent and Temperature on 1-Oxaspiro[2.5]octane Synthesis

Parameter Condition Rationale
Solvent
Corey-Chaykovsky Dimethyl sulfoxide (DMSO) Excellent solvent for sulfonium salts and facilitates ylide formation.
Epoxidation Chloroform, Ether, Acetone Nonaqueous environment prevents epoxide ring-opening.
Temperature
Corey-Chaykovsky 25-30 °C (with cooling) Controls exothermicity and ensures ylide stability.
Corey-Chaykovsky Lower temperatures May be required for more reactive or unstable ylides to maintain selectivity.

Following the completion of the reaction, a systematic purification process is necessary to isolate the desired 1-oxaspiro[2.5]octane from the reaction mixture, which will contain byproducts such as dimethyl sulfoxide and inorganic salts.

A typical workup procedure involves quenching the reaction, often with water, followed by extraction of the product into a suitable organic solvent. google.com Petroleum ether is a commonly used solvent for this extraction due to its low boiling point and ability to dissolve the nonpolar epoxide product while leaving the more polar impurities in the aqueous phase. google.com The combined organic extracts are then washed, often with a saturated aqueous solution of sodium chloride (brine), to remove any remaining water and water-soluble impurities. google.com

After drying the organic phase, for example with anhydrous sodium sulfate, the solvent is removed under reduced pressure to yield the crude product. google.com For further purification and to obtain a high-purity product, fractional distillation is often employed. google.com This technique separates the desired product from any remaining impurities based on differences in their boiling points.

Yield optimization is achieved through the careful control of the reaction parameters discussed previously, such as reagent stoichiometry, reaction time, and temperature. For a similar tetramethyl-substituted 1-oxaspiro[2.5]octane, yields of up to 89% have been reported following extraction and distillation. google.com

Table 3: Purification and Yield Optimization Strategies

Step Technique Purpose
Initial Workup
Quenching Addition of water To stop the reaction and dissolve inorganic byproducts.
Extraction Petroleum ether To separate the product from the aqueous phase.
Washing Saturated NaCl solution (brine) To remove residual water and water-soluble impurities.
Drying Anhydrous sodium sulfate To remove any remaining traces of water from the organic phase.
Purification
Concentration Evaporation of solvent To obtain the crude product.
Final Purification Fractional distillation To isolate the pure product based on boiling point.
Yield Optimization
Control of Parameters Stoichiometry, time, temperature To maximize the formation of the desired product and minimize side reactions.

Chemical Reactivity and Transformation Pathways of 1 Oxaspiro 2.5 Octane Chemical Entities

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane (epoxide) portion of 1-oxaspiro[2.5]octane systems makes it susceptible to cleavage under both acidic and nucleophilic conditions, serving as the primary pathway for its chemical transformations.

Lewis Acid-Mediated Rearrangements

The treatment of 1-oxaspiro[2.5]octane derivatives with Lewis acids can induce sophisticated molecular rearrangements. The Lewis acid coordinates with the epoxide oxygen atom, enhancing its leaving group ability and weakening the adjacent carbon-oxygen bonds. This polarization facilitates a rearrangement, often involving a 1,2-hydride or 1,2-alkyl shift.

For instance, the rearrangement of substituted 1-oxaspiro[2.5]octanes catalyzed by Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can lead to the formation of substituted cyclohexane (B81311) carbaldehydes. The reaction proceeds via a transition state where positive charge builds on a carbon atom, promoting the migration of a substituent to an adjacent position, which ultimately collapses to a stable carbonyl compound. The specific outcome of these rearrangements is highly dependent on the substitution pattern of the cyclohexane ring and the reaction conditions employed.

Nucleophilic Ring Opening Dynamics

The opening of the epoxide ring by a nucleophile is a cornerstone of its reactivity, proceeding through distinct mechanisms depending on the catalytic conditions (acidic or basic). chemistrysteps.com

Under basic or neutral conditions , the ring-opening follows a classic SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile attacks one of the two electrophilic carbons of the oxirane ring. Due to steric hindrance from the cyclohexane ring, the attack preferentially occurs at the less substituted primary carbon (C2) of the epoxide. This results in a product where the nucleophile is attached to the methylene (B1212753) unit and a tertiary alcohol is formed at the spiro-carbon (C1).

In contrast, acid-catalyzed ring-opening follows a mechanism with significant SN1 character. youtube.com The reaction begins with the protonation of the epoxide oxygen, making it a much better leaving group. This creates a highly electrophilic system where the C-O bonds are substantially weakened. Although the geometry of the attack is still backside (anti-periplanar), as in an SN2 reaction, the regioselectivity is reversed. The nucleophile preferentially attacks the more substituted tertiary (spiro) carbon. This is because this carbon can better stabilize the developing positive charge in the SN1-like transition state.

A key stereochemical feature of both pathways is that they proceed with an inversion of configuration at the center of attack, leading to a trans relationship between the incoming nucleophile and the hydroxyl group in the resulting cyclohexanol (B46403) product. chemistrysteps.comksu.edu.sa

Table 1: Regioselectivity in Nucleophilic Ring-Opening of 1-Oxaspiro[2.5]octane

ConditionMechanismSite of Nucleophilic AttackResulting Product Type
Basic (e.g., CH₃ONa)SN2Less hindered primary carbon (C2)(1-Hydroxycyclohexyl)methyl derivative
Acidic (e.g., H₃O⁺, HBr)SN1-likeMore substituted tertiary carbon (C1)1-Substituted-1-hydroxycyclohexane

Functional Group Transformations and Derivatization

The initial ring-opening products of 1-oxaspiro[2.5]octane entities serve as versatile intermediates for further functional group transformations, enabling the synthesis of a wide array of more complex molecules. labster.com

Oxidation Reactions (e.g., of Sulfur Analogs, Carboxylic Acid Derivatives)

While the epoxide ring itself is not typically oxidized further, related functional groups can be. For instance, the sulfur analog of an epoxide, a thiirane, can be synthesized and subsequently oxidized. Oxidation of the corresponding 1-thiaspiro[2.5]octane with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would yield the thiirane-S-oxide, while further oxidation would produce the thiirane-S,S-dioxide.

Additionally, derivatives such as 1-oxaspiro[2.5]octane-2-carboxylic acid esters can be hydrolyzed to the corresponding carboxylic acid. The functional groups present on the cyclohexane ring or on side chains introduced via ring-opening are also amenable to standard oxidation reactions without affecting the core spirocyclic structure once the epoxide has been opened.

Reduction Reactions (e.g., to Alcohols or Alkanes)

The epoxide moiety of 1-oxaspiro[2.5]octane can be readily reduced. This is typically accomplished through nucleophilic ring-opening with a hydride reagent, such as Lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as the nucleophile in an SN2 reaction.

Following the principles of base-catalyzed opening, the hydride attacks the less sterically hindered primary carbon (C2). Subsequent protonation of the resulting alkoxide during aqueous workup yields a tertiary alcohol. Specifically, the reduction of 1-oxaspiro[2.5]octane produces 1-(hydroxymethyl)cyclohexanol. This reaction provides a direct route to a 1,2-amino alcohol scaffold from the parent epoxide.

Nucleophilic Substitution Reactions

Nucleophilic substitution, via the ring-opening mechanisms described previously (3.1.2), is the most significant pathway for the derivatization of 1-oxaspiro[2.5]octane. The choice of nucleophile dictates the functional group that is introduced into the molecule. This versatility makes the spiro-epoxide a valuable building block in organic synthesis. labster.com

A wide range of nucleophiles can be employed, including:

Alkoxides and Hydroxide (B78521): To form ethers and diols. chemistrysteps.com

Grignard Reagents (R-MgBr): To form new carbon-carbon bonds, leading to alcohols with extended alkyl chains. chemistrysteps.com

Amines (RNH₂): To synthesize β-amino alcohols.

Cyanide (CN⁻): To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Thiols (RSH): To prepare β-hydroxy sulfides.

These reactions typically proceed under basic or neutral conditions to ensure the nucleophile attacks the less hindered carbon, providing excellent regiocontrol.

Table 2: Examples of Nucleophilic Substitution for Derivatization

NucleophileReagent ExampleProduct of Reaction with 1-Oxaspiro[2.5]octane
MethoxideCH₃ONa / CH₃OH1-((Methoxy)methyl)cyclohexan-1-ol
AmineNH₃1-((Amino)methyl)cyclohexan-1-ol
Grignard ReagentCH₃MgBr1-(1-Hydroxyethyl)cyclohexan-1-ol
CyanideNaCN1-((Cyanomethyl))cyclohexan-1-ol

Cycloaddition Reactions of 1-Oxaspiro[2.5]octane Derivatives

While specific studies on the cycloaddition reactions of 5-Ethyl-1-oxaspiro[2.5]octane are not extensively documented in publicly available literature, the reactivity of the oxirane ring in related systems suggests potential pathways. The oxirane can act as a precursor to 1,3-dipoles, which can then undergo cycloaddition reactions. For instance, the reaction of oxiranes with metal catalysts can lead to the formation of carbonyl ylides, which are reactive 1,3-dipoles.

In analogous systems, such as the 1,3-dipolar cycloaddition reactions of azomethine ylides with cyclopropenes, the formation of spirocyclic systems is a key outcome. beilstein-journals.org These reactions are often highly stereoselective. beilstein-journals.org By analogy, a carbonyl ylide generated from this compound could react with various dipolarophiles, such as alkenes and alkynes, to yield more complex spirocyclic ethers. The regioselectivity and stereoselectivity of such reactions would be influenced by the steric bulk of the ethyl group and the substituents on the dipolarophile.

Another potential cycloaddition pathway involves the [2+1] cycloaddition of carbenes or nitrenes to the double bond of a precursor to the spirocycle, such as ethylidenecyclohexane (B92872), followed by epoxidation. However, the more common approach involves the direct epoxidation of the exocyclic double bond. The resulting oxirane can then undergo further reactions. The [2+1] cycloaddition of diazo compounds to fullerenes to form methanofullerenes represents a well-studied example of this type of reaction, which proceeds through either a carbene addition or a 1,3-dipolar cycloaddition followed by nitrogen elimination. beilstein-journals.org

Reaction Type Reactants Potential Products Key Features
1,3-Dipolar CycloadditionCarbonyl ylide (from this compound) + Alkene/AlkyneComplex spirocyclic ethersFormation of new five-membered rings; stereospecificity is common.
[4+2] CycloadditionWhile less common for the oxirane ring itself, a diene-containing derivative could undergo this reaction. For instance, a reversible [4+2] cycloaddition has been observed with 1,3,2,5-diazadiborinine and ethylene. rsc.orgBicyclic systemsReversibility has been noted in some systems. rsc.org

Mechanisms of Key Transformations in 1-Oxaspiro[2.5]octane Chemistry

The chemical transformations of 1-oxaspiro[2.5]octane derivatives are governed by mechanisms that aim to relieve the inherent strain of the three-membered epoxide ring. These mechanisms are often initiated by acid or base catalysis, or by thermal or photochemical means.

Detailed Mechanistic Insights into Cyclization Processes

The formation of the 1-oxaspiro[2.5]octane ring system itself is a key cyclization process. A common method for the synthesis of such compounds is the epoxidation of an exocyclic methylene group on a cyclohexane ring. For instance, the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane is achieved through the epoxidation of 1,2,2,4-tetramethyl-3-methylenecyclohexane. google.com This epoxidation can be carried out using a peroxy acid, such as peracetic acid. google.com

The mechanism of this epoxidation, often referred to as the Prilezhaev reaction, involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond. The reaction is stereospecific, with the geometry of the starting alkene being retained in the product epoxide.

Another important cyclization process in the chemistry of related compounds is intramolecular cyclization. For example, acid-catalyzed cyclization of an epoxide containing a nucleophilic group can lead to the formation of a new ring. youtube.com In the case of a derivative of 1-oxaspiro[2.5]octane, if a suitable nucleophile is present on a side chain, it could attack one of the carbon atoms of the protonated epoxide ring, leading to a new cyclic structure. The regioselectivity of this attack is governed by both steric and electronic factors. In acid-catalyzed openings, the nucleophile generally attacks the more substituted carbon atom of the epoxide, as it can better stabilize the partial positive charge that develops in the transition state. youtube.com

A notable method for the formation of the spiro-epoxide ring is the Corey-Chaykovsky reaction. google.com This involves the reaction of a ketone, such as a substituted cyclohexanone (B45756), with a sulfur ylide like dimethylsulfonium methylide. google.com The mechanism proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular displacement of dimethyl sulfide (B99878) to form the epoxide.

Cyclization Method Precursor Reagents Key Mechanistic Steps
EpoxidationSubstituted methylenecyclohexanePeroxy acids (e.g., m-CPBA, peracetic acid)Concerted transfer of an oxygen atom to the double bond.
Corey-Chaykovsky ReactionSubstituted cyclohexanoneSulfur ylide (e.g., dimethylsulfonium methylide)Nucleophilic attack of the ylide on the carbonyl, followed by intramolecular substitution. google.com
Intramolecular CyclizationEpoxide with a pendant nucleophileAcid or base catalystProtonation/activation of the epoxide followed by intramolecular nucleophilic attack. youtube.com

Investigation of Rearrangement Mechanisms

1-Oxaspiro[2.5]octane derivatives can undergo a variety of rearrangement reactions, typically under acidic conditions, to yield products with different ring structures. These rearrangements are driven by the release of ring strain in the epoxide.

One common rearrangement is the pinacol-type rearrangement. After protonation of the epoxide oxygen, cleavage of one of the C-O bonds can lead to a carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift, resulting in a rearranged carbonyl compound. For this compound, this could lead to the formation of a substituted cycloheptanone (B156872) or a formylcyclohexane derivative, depending on which bond migrates.

Computational studies on the rearrangement of the related 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion have shown that a 1,2-shift of a carbon atom is thermodynamically favored over a 1,2-shift of the oxygen atom. Current time information in Atlanta, GA, US. This suggests that rearrangements leading to ring expansion are plausible for 1-oxaspiro[2.5]octane systems as well.

The Baeyer-Villiger oxidation is another important rearrangement reaction that can be conceptually related. While this reaction typically involves the oxidation of a ketone to an ester or lactone, the mechanism involves the rearrangement of a Criegee intermediate, which is a peroxy-containing species. The migratory aptitude of different groups plays a crucial role in determining the product of this rearrangement.

Kinetics of Cyclic Ether Degradation

The degradation of cyclic ethers, including 1-oxaspiro[2.5]octane derivatives, is of interest in fields such as combustion chemistry. unizar.es The degradation pathways are complex and can involve a variety of radical and pericyclic reactions.

At high temperatures, the degradation of cyclic ethers is initiated by the homolytic cleavage of a C-C or C-O bond. The resulting diradical can then undergo a series of reactions, including hydrogen abstraction, isomerization, and beta-scission, to form smaller, more stable molecules.

In the context of combustion, the low-temperature oxidation of cyclic alkanes can lead to the formation of cyclic ethers. unizar.es These cyclic ethers can then undergo further oxidation. The kinetics of these processes are influenced by temperature, pressure, and the presence of other species. For example, the formation of cyclic ethers is often in competition with the addition of a second oxygen molecule to a key hydroperoxyalkyl radical (QOOH). unizar.es

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Oxaspiro 2.5 Octane Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-oxaspiro[2.5]octane derivatives. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, the constitution and relative stereochemistry of these molecules can be determined with high confidence.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides valuable information about the electronic environment of hydrogen atoms within a molecule. For 1-oxaspiro[2.5]octane scaffolds, the chemical shifts of the protons on the cyclohexane (B81311) and oxirane rings are particularly informative. The protons of the oxirane ring (at C2) typically appear as doublets in a distinct region of the spectrum. The protons on the cyclohexane ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

In the case of 5-Ethyl-1-oxaspiro[2.5]octane, the presence of the ethyl group would introduce additional signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The exact chemical shifts and coupling constants are sensitive to the stereochemical orientation of the ethyl group (axial or equatorial). A structural and conformational analysis of various 1-oxaspiro[2.5]octane derivatives has shown that the homonuclear coupling constants and chemical shifts of the protons in the aliphatic rings directly reflect the steric and electronic effects of the substituents. nih.gov

Table 1: Illustrative ¹H NMR Data for this compound Disclaimer: The following data is illustrative and based on general principles of NMR spectroscopy for the 1-oxaspiro[2.5]octane scaffold, as specific experimental data for this compound is not readily available in the cited literature.

ProtonIllustrative Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Oxirane CH₂2.5 - 2.8d, d~4-6
Cyclohexane CH₂1.2 - 1.9m-
Cyclohexane CH (at C5)1.5 - 2.0m-
Ethyl CH₂1.3 - 1.6q~7
Ethyl CH₃0.8 - 1.0t~7

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In 1-oxaspiro[2.5]octane derivatives, the spiro carbon (C3) and the carbons of the oxirane ring (C2) have characteristic chemical shifts. The chemical shifts of the cyclohexane ring carbons are influenced by the position and orientation of substituents. For this compound, the ethyl group would give rise to two additional signals in the aliphatic region of the spectrum. The analysis of these chemical shifts in conjunction with ¹H NMR data allows for a complete assignment of the carbon skeleton. Studies on related structures have demonstrated that the chemical shifts of the carbon atoms are sensitive to the steric and electronic effects of substituents on the six-membered ring. nih.gov

Table 2: Illustrative ¹³C NMR Data for this compound Disclaimer: The following data is illustrative and based on general principles of NMR spectroscopy for the 1-oxaspiro[2.5]octane scaffold, as specific experimental data for this compound is not readily available in the cited literature.

CarbonIllustrative Chemical Shift (δ, ppm)
Spiro C (C3)~60-65
Oxirane CH₂ (C2)~50-55
Cyclohexane C (C5)~30-35
Other Cyclohexane C~20-40
Ethyl CH₂~25-30
Ethyl CH₃~10-15

Advanced NMR Techniques for Stereochemical Determination

The determination of the relative stereochemistry of substituents on the 1-oxaspiro[2.5]octane scaffold is crucial and can be achieved using advanced NMR techniques. Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful methods for establishing through-space proximities between protons. These correlations can reveal the relative orientation of substituents, for instance, whether the ethyl group at the C5 position is in a cis or trans relationship with the oxirane oxygen.

Furthermore, the analysis of proton-proton coupling constants (³JHH) can provide insights into the dihedral angles between adjacent protons, which in turn helps to define the conformation of the cyclohexane ring and the stereochemical arrangement of its substituents. nih.gov For complex structures, computational modeling of NMR parameters can be used in conjunction with experimental data to provide a more definitive structural assignment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). For this compound (C₉H₁₆O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₆O
Calculated Exact Mass140.1201
Observed m/z (Illustrative)140.1203
Ion Species (Illustrative)[M+H]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like 1-oxaspiro[2.5]octane derivatives. In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column.

Upon entering the mass spectrometer, the separated compound is ionized, typically by electron ionization (EI), which leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of ions at different m/z values. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the opening of the oxirane ring and fragmentation of the cyclohexane and ethyl moieties. Analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and their arrangement within the molecule, providing a unique "fingerprint" for a given compound. For the 1-oxaspiro[2.5]octane scaffold, these techniques are instrumental in confirming the presence of the core structural features and any appended functional groups.

The fundamental 1-oxaspiro[2.5]octane structure is characterized by the spirocyclic ether linkage and the cyclohexane ring. The key vibrational modes expected in its IR and Raman spectra include the C-O-C stretching of the oxirane ring, the C-H stretching and bending of the cyclohexane and oxirane rings, and the skeletal vibrations of the entire spiro system.

The introduction of an ethyl group at the 5-position of the cyclohexane ring in this compound introduces additional vibrational modes. These include the symmetric and asymmetric stretching and bending vibrations of the methyl (CH3) and methylene (CH2) groups of the ethyl substituent. The presence and specific frequencies of these bands in the IR and Raman spectra would serve as definitive evidence for the ethyl group's incorporation into the 1-oxaspiro[2.5]octane framework.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C-H (Cyclohexane & Ethyl)Stretching2850 - 3000
C-H (Oxirane)Stretching3000 - 3100
C-O-C (Oxirane)Asymmetric Stretching1250 - 1280
C-O-C (Oxirane)Symmetric Stretching (Raman active)860 - 950
C-C (Ethyl)Stretching1000 - 1200
CH₂ (Ethyl)Scissoring1440 - 1480
CH₃ (Ethyl)Umbrella Bending1370 - 1390

It is important to note that the coupling of vibrations between the ethyl group and the cyclohexane ring can lead to slight shifts in the observed frequencies compared to simple alkanes.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is particularly crucial for stereochemically complex molecules like this compound.

For a molecule of this compound to be analyzed by X-ray crystallography, it must first be obtained in the form of a single crystal of sufficient quality. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure of a 1-oxaspiro[2.5]octane derivative would reveal several key features:

Conformation of the Cyclohexane Ring: It would definitively establish whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation in the solid state.

Geometry of the Oxirane Ring: The precise bond lengths and angles of the three-membered ether ring would be determined, confirming its strained nature.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces such as hydrogen bonds (if applicable) or van der Waals interactions. This information is vital for understanding the solid-state properties of the compound.

While a specific crystal structure for this compound is not publicly documented, studies on related substituted spirocyclic systems have demonstrated the power of this technique in resolving complex stereochemical questions. The absolute configuration of chiral centers can be determined using anomalous dispersion effects, which is essential for understanding the molecule's biological activity if it is intended for pharmaceutical applications.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Density (calculated) (g/cm³)1.15

This hypothetical data illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis. The precise values would be dependent on the specific crystalline form obtained.

Theoretical and Computational Investigations of 1 Oxaspiro 2.5 Octane Compounds

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry, energy, and reactivity of 1-oxaspiro[2.5]octane systems.

Density Functional Theory (DFT) has emerged as a powerful tool for the computational investigation of molecular structures and energies. For derivatives of 1-oxaspiro[2.5]octane, DFT calculations, often using basis sets such as 6-311++G(3df,3p), can accurately predict key geometric parameters including bond lengths, bond angles, and dihedral angles. nih.gov These calculations are crucial for understanding the strain within the three-membered epoxide ring and its influence on the conformation of the cyclohexane (B81311) ring.

For the parent 1-oxaspiro[2.5]octane, computational methods have provided valuable data on its properties. nih.gov While specific DFT calculations for 5-Ethyl-1-oxaspiro[2.5]octane are not extensively documented in publicly available literature, the principles from studies on similar substituted heterocyclic systems are directly applicable. nih.govresearchgate.net For instance, DFT calculations can determine the relative energies of different conformers, providing insight into their thermodynamic stability. The computed molecular weight of 1-oxaspiro[2.5]octane is 112.17 g/mol . nih.gov

PropertyValueSource
Molecular FormulaC₇H₁₂O nih.gov
Molecular Weight112.17 g/mol nih.gov
IUPAC Name1-oxaspiro[2.5]octane nih.gov

Computational Prediction of Regioselectivity in Synthetic Reactions

Computational chemistry plays a vital role in predicting the outcome of chemical reactions, particularly in terms of regioselectivity. In the synthesis of substituted 1-oxaspiro[2.5]octanes, such as through the epoxidation of an ethylidenecyclohexane (B92872) precursor, the direction of oxidant attack is a key determinant of the final product.

Theoretical models can be employed to predict the regioselectivity of such reactions. For instance, in the ring-opening of epoxides, the site of nucleophilic attack can be influenced by both steric and electronic factors. youtube.com Computational studies on the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes by enzymes have shown that the substitution pattern on the cyclohexane ring significantly influences the reaction rate and stereoselectivity. wur.nlnih.gov These studies highlight the ability of computational methods to rationalize and predict the regiochemical outcomes of reactions involving the 1-oxaspiro[2.5]octane framework.

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of 1-oxaspiro[2.5]octane derivatives are crucial for their chemical behavior. Conformational analysis, aided by computational methods, reveals the preferred shapes of these molecules and the energy barriers to their interconversion.

The presence of the spiro-fused epoxide ring and substituents on the cyclohexane ring dictates the conformational preferences of 1-oxaspiro[2.5]octane derivatives. In a structural and conformational analysis of various 1-oxaspiro[2.5]octane derivatives using NMR, it was found that the relative configuration and preferred conformations are determined by analyzing homonuclear coupling constants and chemical shifts. nih.gov These parameters reflect the steric and electronic effects of the substituents. nih.gov

For instance, in substituted spiro[5.2]octan-4-ol derivatives, a predominance of the axial conformation has been reported, a phenomenon attributed to a combination of orbital interactions, charge transfer, and steric repulsion. rsc.org In studies on the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes, it was observed that epoxides with an axially oriented oxygen atom (O-axial) were hydrolyzed faster than their O-equatorial counterparts. wur.nlnih.gov This indicates a clear energetic preference in the transition state of the reaction that is dependent on the conformation. Computational studies on substituted thiophenes have also demonstrated the ability of DFT to accurately predict the most stable conformers in different environments. nih.gov

Compound SystemObservationImplicationSource
Substituted 1-oxaspiro[2.5]octanesO-axial epoxides hydrolyze faster than O-equatorial epoxides.Conformational preference influences reactivity. wur.nlnih.gov
Substituted spiro[5.2]octan-4-olsPredominance of the axial conformation.Orbital and steric effects dictate conformational preference. rsc.org

Reaction Mechanism Modeling and Kinetic Studies

Understanding the detailed steps of a chemical reaction and its rate is a central theme in chemistry. Computational modeling has become an indispensable tool for elucidating reaction mechanisms and predicting kinetic parameters.

While specific theoretical studies on the reaction mechanisms and kinetics of this compound are scarce in the literature, the methodologies applied to similar systems provide a clear framework for such investigations. For example, a detailed computational study on the oxidation of isooctane, a branched alkane, utilized DFT and higher-level composite methods to explore the potential energy surfaces of the reaction. buffalo.edu This study identified the lowest energy reaction channels and highlighted the importance of specific structural features on reactivity. buffalo.edu

Computational Elucidation of Reaction Pathways

The reaction pathways of cyclic ethers are of significant interest, particularly in the context of oxidation and combustion chemistry. unizar.es For 1-oxaspiro[2.5]octane derivatives, computational methods are crucial for mapping out the potential energy surfaces of their reactions. While specific computational studies detailing the reaction pathways of this compound are not extensively documented in dedicated publications, the principles can be inferred from studies on related structures.

The formation of compounds like 2-ethyl-1-oxaspiro[2.5]octane has been observed during the oxidation of larger fuel molecules, such as n-propyl cyclohexane. unizar.es Theoretical studies on such processes would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), to identify transition states and intermediates. These calculations would elucidate the step-by-step mechanism of how the spiro-epoxide is formed and how it subsequently reacts.

The conformational landscape of the cyclohexane ring plays a critical role in determining the accessibility of different reaction pathways. For instance, the chair-like conformations of the cyclohexane moiety in 1-oxaspiro[2.5]octane derivatives have been a subject of detailed analysis. rsc.org The orientation of the epoxide ring's oxygen atom, whether in a pseudo-axial or pseudo-equatorial position, significantly influences the molecule's strain and reactivity. rsc.org The presence of a substituent, such as an ethyl group at the 5-position, would further influence the conformational preferences and, consequently, the stereochemical outcome of its reactions. A structural and conformational analysis of various 1-oxaspiro[2.5]octane derivatives has been performed using NMR spectroscopy, providing experimental data that can validate and complement computational findings. nih.gov

Theoretical Analysis of Chemical Kinetics for Cyclic Ethers

The study of chemical kinetics provides insights into the rates and mechanisms of chemical reactions. For cyclic ethers, theoretical analysis is a key component in understanding their combustion chemistry. unizar.es The reactivity of these compounds is largely governed by the stability of radical intermediates formed during oxidation. Theoretical methods are employed to calculate thermochemical and kinetic data, which are essential inputs for kinetic models of combustion. unizar.es

Hydrogen Abstraction: The initial step in the oxidation of cyclic ethers is typically the abstraction of a hydrogen atom by radicals such as OH, O, and H. The site of abstraction is crucial, and computational chemistry can predict the activation energies for abstraction from different positions on the molecule.

Ring-Opening Reactions: Following the formation of a radical, the strained three-membered epoxide ring is prone to opening. Theoretical calculations can determine the energy barriers for different ring-opening pathways, leading to the formation of various open-chain radical species.

Decomposition of Intermediates: The subsequent reactions of the ring-opened intermediates are complex and lead to the formation of smaller, more stable molecules.

The table below summarizes the types of studies conducted on cyclic alkanes that have quantified the formation of cyclic ether isomers, including a derivative of 1-oxaspiro[2.5]octane.

FuelExperimental ConditionsQuantified Cyclic Ether IsomersYear & Ref.
n-Propyl cyclohexaneRCM, 620-930 K, 4.5-13.4 bar, /N2-Ar-CO2, 0-0.03 τ(s)2-cyclohexyl-3-methyloxirane, 2-ethyl-1-oxaspiro[2.5]octane , 8-ethyl-7-oxabicyclo[4.2.0]octane, 2-methyl-1-oxaspiro[3.5]nonane, 1-propyl-7-oxabicyclo[2.2.1]heptane, 7-ethyl-6-oxabicyclo[3.2.1]octane, 2-methyloctahydro-1-benzofuran2010, unizar.es

RCM: Rapid Compression Machine

This data highlights the formation of 2-ethyl-1-oxaspiro[2.5]octane as a product in the oxidation of n-propyl cyclohexane, underscoring its relevance in combustion chemistry. unizar.es

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, flexibility, and interactions with their environment. A detailed conformational analysis of 1-oxaspiro[2.5]octane and its methyl-substituted derivatives has been performed using MD simulations coupled with principal component analysis. rsc.org

This study revealed that these spiro-epoxides exist in a conformational equilibrium, with eight distinct conformers identified. rsc.org At room temperature, two chair-like conformers are predominant. rsc.org A key finding was that the chair-like conformers with the epoxide ring oxygen atom in a pseudo-axial position experience less strain. rsc.org Furthermore, conformers with an equatorial methyl substituent on the cyclohexane ring were also found to be of lower energy. rsc.org

These findings have direct implications for understanding the dynamic behavior of this compound. The ethyl group at the 5-position would also be expected to preferentially occupy an equatorial position in the most stable chair conformations to minimize steric hindrance. The dynamic interchange between different conformers, as captured by MD simulations, is crucial for a complete understanding of the molecule's reactivity, as the accessibility of different reactive sites can be conformation-dependent.

The following table summarizes the key findings from the conformational analysis of 1-oxaspiro[2.5]octane derivatives.

FeatureObservationImplication for Reactivity
Conformational Space Eight conformers were identified, with two chair-like conformers being the most stable at room temperature. rsc.orgThe molecule is flexible, and its reactivity can be influenced by the population of different conformers.
Epoxide Oxygen Position Chair-like conformers with a pseudo-axial epoxide oxygen atom exhibit less strain. rsc.orgThe orientation of the epoxide ring can affect its susceptibility to nucleophilic attack.
Substituent Position (for methyl derivatives) Conformers with an equatorial methyl group on the cyclohexane moiety are lower in energy. rsc.orgThe ethyl group in this compound is expected to favor an equatorial position.

Q & A

How is 5-Ethyl-1-oxaspiro[2.5]octane synthesized, and what key analytical techniques confirm its structure?

Methodological Answer:
The synthesis typically involves multi-step protocols, such as cyclopropanation reactions or spiroannulation strategies. For example, ethyl-substituted spiro compounds are synthesized via [2+2] cycloadditions or ring-closing metathesis, followed by functional group modifications. Critical steps include purification via column chromatography and characterization using NMR (¹H, ¹³C, DEPT) for structural elucidation and X-ray crystallography for absolute configuration determination. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory to confirm purity and molecular formula .

What spectroscopic methods are used to characterize spirocyclic ethers like this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and spiro junction geometry. DEPT-135 distinguishes CH, CH₂, and CH₃ groups.
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyls, ethers).
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities, especially for novel spirocycles.
    Cross-validation of data with computational methods (e.g., DFT calculations) ensures accuracy .

How do computational models predict the reactivity of this compound in novel synthetic routes?

Advanced Methodological Answer:
Computational tools like BEAST 2.5 (Bayesian evolutionary analysis) and AI-powered synthesis planning (using Reaxys or Pistachio databases) model reaction pathways. These tools evaluate thermodynamic feasibility, transition states, and regioselectivity. For instance:

  • Density Functional Theory (DFT) : Predicts electronic properties and reaction barriers.
  • Retrosynthetic Analysis : Identifies viable precursors and reaction conditions (e.g., radical initiators, catalysts).
    Validation involves comparing predicted outcomes with experimental results, such as yields or byproduct profiles .

What strategies resolve data contradictions in reaction outcomes of this compound under varying conditions?

Advanced Methodological Answer:
Contradictions (e.g., inconsistent yields or unexpected stereochemistry) are addressed through:

  • Controlled Replication : Repeat experiments under strictly standardized conditions (solvent purity, temperature gradients).
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of variable impacts (e.g., catalyst loading, solvent polarity).
  • Mechanistic Probes : Use isotopic labeling (e.g., ²H, ¹³C) or kinetic isotope effects to trace reaction pathways.
  • Cross-Technique Validation : Combine NMR, HPLC, and computational data to reconcile discrepancies .

How does the spirocyclic structure influence the compound's interaction with biological targets?

Advanced Methodological Answer:
The spiro architecture induces conformational rigidity, enhancing binding specificity to enzymes or receptors. For example:

  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like proteases or GPCRs.
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., ethyl vs. methyl groups) to assess effects on bioactivity.
  • In Vitro Assays : Evaluate antimicrobial or antifungal activity using microdilution methods (MIC/MBC determination).
    Crystallographic data of ligand-target complexes (where available) guide rational drug design .

What protocols ensure reproducibility in spirocyclic compound synthesis?

Methodological Answer:

  • Detailed Experimental Documentation : Include exact stoichiometry, reaction times, and purification methods (e.g., gradient elution in HPLC).
  • Supplementary Data : Provide crystallographic CIF files, NMR spectra, and chromatograms in supporting information.
  • Reference Standards : Use commercially available spirocyclic analogs (e.g., CAS-registered compounds) for method validation.
    Adherence to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) ensures transparency and reproducibility .

How are stability and degradation pathways of this compound analyzed?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity (ICH Q1A guidelines).
  • HPLC-MS Monitoring : Track decomposition products (e.g., ring-opening metabolites).
  • Kinetic Modeling : Determine half-life (t½) and activation energy (Ea) using Arrhenius plots.
    Safety data sheets (SDS) inform handling protocols to minimize instability risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.